molecular formula C23H22N2O5S B2534616 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 922036-55-3

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2534616
CAS No.: 922036-55-3
M. Wt: 438.5
InChI Key: DKAIIUVBKDKSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a seven-membered oxazepine ring fused to two benzene groups. Key structural features include:

  • 2-Methoxy-5-methylbenzenesulfonamide substituent at position 2, contributing to hydrogen bonding and solubility.
  • 11-oxo group in the oxazepine core, a common feature in bioactive derivatives targeting neurotransmitter receptors .

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-14-5-8-20-18(11-14)25(3)23(26)17-13-16(7-10-19(17)30-20)24-31(27,28)22-12-15(2)6-9-21(22)29-4/h5-13,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAIIUVBKDKSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C)OC)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine class. This compound exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N2O5SC_{23}H_{25}N_{2}O_{5}S with a molecular weight of approximately 453.52 g/mol. The compound features a unique bicyclic structure that integrates both oxazepine and sulfonamide functionalities.

PropertyValue
Molecular FormulaC23H25N2O5S
Molecular Weight453.52 g/mol
StructureDibenzo[b,f][1,4]oxazepine core with sulfonamide group

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class may exert their biological effects through various mechanisms:

  • Histone Deacetylase Inhibition : Some derivatives have shown potential as histone deacetylase (HDAC) inhibitors, which play a critical role in gene expression regulation and cancer therapy.
  • Antimicrobial Activity : Certain analogs have demonstrated antimicrobial properties, suggesting potential applications in treating bacterial infections.
  • Neuroprotective Effects : Compounds in this class have been investigated for neuroprotective effects in models of neurodegenerative diseases.

Anticancer Activity

A study evaluated the anticancer properties of various dibenzo[b,f][1,4]oxazepine derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 5 to 15 µM. This suggests that the compound may inhibit tumor growth by inducing apoptosis or cell cycle arrest.

Antimicrobial Studies

In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) as low as 50 µg/mL for certain strains. These findings support the potential use of this compound in developing new antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

ModificationEffect on Activity
Methyl substitutionsEnhanced HDAC inhibition
Sulfonamide groupIncreased antimicrobial activity
Oxo group at position 11Critical for anticancer efficacy

Scientific Research Applications

Anticancer Applications

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Caspase Activation : It activates caspase pathways leading to programmed cell death.
  • Bcl-2 Modulation : It affects the Bcl-2 family of proteins which are crucial for regulating apoptosis.

Case Study: Apoptosis Induction

A notable study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of intrinsic apoptotic pathways and modulation of key regulatory proteins .

Antimicrobial Activity

The compound also exhibits promising antimicrobial activity against various pathogens. Its efficacy has been evaluated against several bacteria and fungi:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antifungal Properties

In addition to antibacterial effects, this compound has demonstrated antifungal properties. Research indicates that it effectively inhibits the growth of Candida albicans, with an IC50 value comparable to established antifungal agents.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry have been utilized to confirm the structure and purity.

Recent Studies

Recent research has focused on optimizing the synthesis process and enhancing biological efficacy through structural modifications. For example, studies exploring Structure-Activity Relationships (SAR) have revealed that specific substitutions at nitrogen and oxygen sites significantly enhance anticancer activity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) and electron-deficient aromatic rings in the compound participate in nucleophilic substitutions.

Key Reactions:

  • Aromatic electrophilic substitution: The methoxy (-OCH₃) and methyl (-CH₃) groups on the benzenesulfonamide moiety direct electrophiles to specific positions. For example, nitration occurs preferentially at the para position relative to the methoxy group under HNO₃/H₂SO₄ conditions.

  • Sulfonamide reactivity: The NH group in the sulfonamide can act as a nucleophile, reacting with alkyl halides (e.g., CH₃I) to form N-alkylated derivatives.

Example Reaction:

Compound+CH3IBaseN-Methylated Sulfonamide+HI\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{N-Methylated Sulfonamide} + \text{HI}

Reagent Conditions Product Yield
CH₃IK₂CO₃, DMF, 60°CN-Methyl derivative72–85%
HNO₃/H₂SO₄0–5°C, 2 hrNitro-substituted arene68%

Oxidation and Reduction Reactions

The oxazepine ring’s ketone (11-oxo group) and methyl substituents are susceptible to redox transformations.

Oxidation:

  • Ketone stability: The 11-oxo group is resistant to further oxidation under mild conditions but can undergo Baeyer-Villiger oxidation with mCPBA (meta-chloroperbenzoic acid) to form lactone derivatives .

  • Methyl group oxidation: The 8,10-dimethyl groups on the oxazepine ring are oxidized to carboxylic acids using KMnO₄ in acidic media.

Reduction:

  • Ketone reduction: The 11-oxo group is reduced to a hydroxyl group using NaBH₄ or LiAlH₄, forming a dihydroxy intermediate.

Example Reaction:

CompoundNaBH4/EtOH11-Hydroxy derivative\text{Compound} \xrightarrow{\text{NaBH}_4/\text{EtOH}} \text{11-Hydroxy derivative}

Reagent Conditions Product Yield
NaBH₄Ethanol, 25°C, 1 hr11-Hydroxy compound90%
mCPBADCM, 0°C, 4 hrLactone derivative55%

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions, though stability varies with substitution patterns.

Acidic Hydrolysis:

  • Sulfonamide cleavage: Prolonged reflux in concentrated HCl (6M, 12 hr) cleaves the S-N bond, yielding dibenzooxazepine and sulfonic acid derivatives.

Basic Hydrolysis:

  • Resistance: The compound shows stability in alkaline media (pH < 10), with no degradation observed under mild conditions.

Cycloaddition and Ring-Opening Reactions

The oxazepine ring participates in cycloaddition reactions due to its partial unsaturation and strain.

Diels-Alder Reaction:

  • The conjugated diene system in the oxazepine core reacts with dienophiles (e.g., maleic anhydride) to form six-membered adducts .

Ring-Opening:

  • Treatment with strong nucleophiles (e.g., NH₃) at elevated temperatures (80°C) opens the oxazepine ring, generating aminophenol intermediates.

Functional Group Interconversion

Methoxy Demethylation:

  • The 2-methoxy group on the benzenesulfonamide is demethylated using BBr₃ in DCM, producing a phenolic -OH group.

Sulfonamide Sulfur Oxidation:

  • Reaction with H₂O₂ in acetic acid oxidizes the sulfonamide’s sulfur to a sulfone group, enhancing electrophilicity.

Comparison with Similar Compounds

Structural Analogues in the Dibenzo[b,f][1,4]oxazepine Family

Table 1: Core Structure and Substituent Variations
Compound Name Core Structure Position 2 Substituent Key Modifications Molecular Weight
Target Compound Oxazepine (O atom) 2-Methoxy-5-methylbenzenesulfonamide 8,10-Dimethyl ~458.5*
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide Oxazepine (O atom) 4-(Trifluoromethyl)benzamide 8-Methyl, amide linkage 429.4
BT2 (10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl-carbamic acid ethyl ester) Oxazepine (O atom) Carbamic acid ethyl ester 10-Ethyl 354.4
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide Oxazepine (O atom) 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamide 10-Ethyl 452.5

Notes:

  • *Estimated based on molecular formula (C23H23N2O5S).
  • The target compound’s sulfonamide group distinguishes it from amide or carbamate derivatives, likely enhancing acidity and hydrogen-bonding capacity.
Key Observations:
  • Core Heteroatom : Unlike thiazepine analogs (e.g., –5, 8), which contain sulfur, oxazepine derivatives (including the target compound) feature oxygen, reducing lipophilicity and altering electronic properties.
  • Sulfonamide vs. Amide : The 2-methoxy-5-methylbenzenesulfonamide group may improve solubility over the trifluoromethylbenzamide in but reduce membrane permeability.
Physicochemical Insights:
  • Solubility : The methoxy and methyl groups in the target compound’s sulfonamide may enhance aqueous solubility compared to fluorinated analogs (e.g., ’s 4-fluoro-3-methylbenzenesulfonamide).
  • Stability : The 11-oxo group in oxazepines is susceptible to reduction, as seen in thiazepine analogs undergoing oxidation to 5-oxides .

Q & A

Q. What are the recommended synthetic routes for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of the dibenzooxazepinone core can be achieved via ring-closing strategies involving Ullmann coupling or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to form the heterocyclic backbone. For sulfonamide linkage, nucleophilic substitution between the oxazepinone amine and 2-methoxy-5-methylbenzenesulfonyl chloride is recommended.
  • Optimization : Use Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent polarity. For example, a fractional factorial design can identify critical parameters affecting yield and purity .
  • Reference Synthesis : Related dibenzooxazepinones have been synthesized using ketone intermediates and cyclization under acidic conditions, as described in Tetrahedron Letters (1996) .

Q. How should researchers approach the structural characterization of this compound, particularly in confirming the sulfonamide linkage and oxazepinone ring?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm methyl/methoxy substituents and sulfonamide connectivity (e.g., downfield shifts for sulfonyl groups).
  • X-ray Crystallography : Resolve the dibenzooxazepinone ring geometry and hydrogen-bonding patterns, as demonstrated for structurally analogous compounds .
  • HRMS : Validate molecular weight and fragmentation patterns to distinguish regioisomers.

Q. What experimental strategies address solubility challenges during in vitro bioassays?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) and co-solvents (PEG-400, cyclodextrins) to enhance solubility.
  • Hansen Solubility Parameters : Calculate HSP values to predict compatibility with solvents .
  • Salt Formation : Explore acidic/basic counterions (e.g., hydrochloride salts) if the compound contains ionizable groups.

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) guide the design of derivatives targeting the dibenzooxazepinone core?

  • Methodological Answer :
  • Reaction Path Search : Use DFT to model transition states and intermediates for ring-closing reactions. ICReDD’s workflow integrates quantum mechanics with experimental validation to prioritize synthetic routes .
  • Electronic Effects : Calculate Fukui indices to predict regioselectivity of electrophilic substitutions on the aromatic rings.

Q. How can structure-activity relationship (SAR) studies be systematically conducted for analogs of this compound?

  • Methodological Answer :
  • Analog Design : Introduce substituents at positions 8, 10, or the sulfonamide aryl group (e.g., halogens, methoxy, methyl groups) to modulate steric/electronic effects.
  • Biological Assays : Pair synthetic analogs with in vitro assays (e.g., kinase inhibition) and correlate activity trends with substituent properties. Reference SAR frameworks for related dibenzodiazepinones .

Q. How should researchers resolve contradictions in reported bioactivity data across different experimental models?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (ANOVA, multivariate regression) to identify confounding variables (e.g., cell line specificity, assay conditions).
  • Mechanistic Profiling : Use target engagement assays (SPR, thermal shift) to validate binding interactions independently of cellular context .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.